molecular formula C12H15N3O2S B12865204 5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12865204
M. Wt: 265.33 g/mol
InChI Key: NHKHQIGSTRPBQF-UHFFFAOYSA-N
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Description

5-[(2-Methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a methyl group at position 4, and a phenoxymethyl moiety at position 3. The phenoxy group is further substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 4, respectively.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

3-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3O2S/c1-8-4-5-9(10(6-8)16-3)17-7-11-13-14-12(18)15(11)2/h4-6H,7H2,1-3H3,(H,14,18)

InChI Key

NHKHQIGSTRPBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxy-4-methylphenol with formaldehyde to form the corresponding phenoxymethyl derivative, which is then reacted with 4-methyl-1,2,4-triazole-3-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy and phenoxymethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can disrupt key biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituents. Key comparisons include:

Compound Substituents Key Properties Reference
Target Compound 5-[(2-Methoxy-4-methylphenoxy)methyl]-4-methyl Pending direct studies; inferred activity from analogs N/A
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio (-S-C₁₀H₂₁), morpholine Antifungal, antimicrobial activity
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol tert-Butylphenoxy, phenyl Structural stability; potential corrosion inhibition
5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol Chlorobenzylthio High purity (99%), pharmaceutical intermediate
5-(2-Methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol 2-Methoxyphenyl, phenethyl Structural diversity; commercial availability
  • Substituent Influence :
    • Electron-donating groups (e.g., methoxy, methyl) enhance solubility and bioavailability .
    • Bulky substituents (e.g., tert-butyl, decylthio) improve lipophilicity, aiding membrane penetration in antimicrobial applications .
    • Aromatic rings (e.g., phenyl, benzyl) contribute to π-π stacking interactions, relevant in corrosion inhibition .

Corrosion Inhibition

Triazole-thiols with chlorophenoxy or pyridyl substituents () exhibited >90% inhibition efficiency for aluminium alloys in acidic media, attributed to thiol adsorption and film formation .

Biological Activity

5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • Molecular Formula : C11_{11}H13_{13}N3_{3}OS
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 312505-13-8

Triazole derivatives often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
  • Antioxidant Activity : These compounds can reduce oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS).
  • Cytotoxic Effects on Cancer Cells : Triazoles have shown selective cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

Research indicates that triazole derivatives can significantly inhibit pro-inflammatory markers such as TNF-α and IL-6. For instance, studies have demonstrated that compounds with a triazole moiety effectively reduce the production of nitric oxide (NO) and ROS in macrophages activated with lipopolysaccharide (LPS) .

CompoundIC50_{50} (µM)Target
Triazole Derivative A0.84TNF-α Inhibition
Triazole Derivative B2.6COX-2 Inhibition

Antimicrobial Activity

Triazoles are widely recognized for their antifungal properties. The compound has been tested against various fungal strains, showing promising results in inhibiting growth and proliferation. The mechanism often involves disruption of fungal cell membrane integrity and interference with sterol biosynthesis .

Anticancer Activity

The cytotoxic effects of this triazole derivative have been evaluated using the MTT assay against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that the compound exhibited significant cytotoxicity, particularly against melanoma cells .

Cell LineIC50_{50} (µM)Selectivity
IGR3915High
MDA-MB-23120Moderate
Panc-125Low

Case Studies

  • Study on Anti-inflammatory Properties :
    A recent study evaluated the anti-inflammatory effects of various triazole derivatives, including our compound. The results showed a marked reduction in cytokine release from activated macrophages, confirming the compound's potential as an anti-inflammatory agent .
  • Cytotoxicity Evaluation :
    In another study, synthesized triazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

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